[(3-Bromo-4-methylphenyl)methyl](2-methylpropyl)amine
Description
(3-Bromo-4-methylphenyl)methylamine is a brominated aromatic amine with a 2-methylpropyl (isobutyl) substituent. Its structure consists of a 3-bromo-4-methylbenzyl group attached to an isobutylamine backbone. This compound is likely used in organic synthesis and pharmaceutical research as a molecular building block, leveraging its bromine atom for further functionalization (e.g., cross-coupling reactions) .
Properties
IUPAC Name |
N-[(3-bromo-4-methylphenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-9(2)7-14-8-11-5-4-10(3)12(13)6-11/h4-6,9,14H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDZLMBNKZQGSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (3-Bromo-4-methylphenyl)methanol
The preparation of (3-Bromo-4-methylphenyl)methanol serves as a critical intermediate. A widely adopted method involves the reduction of 3-bromo-4-methylbenzaldehyde using sodium borohydride (NaBH₄) in methanol.
Procedure :
A solution of 3-bromo-4-methylbenzaldehyde (10.0 g, 50.2 mmol) in dry methanol (60 mL) is cooled to 0°C, followed by gradual addition of NaBH₄ (2.3 g, 36.0 mmol). The mixture is stirred at room temperature for 2 hours, quenched with ice water, and extracted with ethyl acetate. After drying over anhydrous Na₂SO₄ and concentration, column chromatography yields the product as a yellow oil (5.0 g, 49.6%).
Key Observations :
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Solvent : Methanol facilitates the reduction while maintaining solubility.
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Temperature : Room temperature prevents side reactions such as over-reduction.
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Purification : Column chromatography ensures high purity despite moderate yields.
Nucleophilic Substitution with 2-Methylpropylamine
Alkylation Reaction
The final step involves reacting [(3-Bromo-4-methylphenyl)methyl]bromide with 2-methylpropylamine under optimized conditions.
Procedure :
A mixture of [(3-Bromo-4-methylphenyl)methyl]bromide (1.0 equiv), 2-methylpropylamine (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv) in dimethylformamide (DMF) is heated to 80–100°C for 12–18 hours. The reaction is monitored via TLC, followed by extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography.
Reaction Conditions :
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Base : K₂CO₃ deprotonates the amine, enhancing nucleophilicity.
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Solvent : DMF’s high polarity facilitates SN2 mechanisms.
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Temperature : Elevated temperatures accelerate substitution kinetics.
Yield : 65–70% after purification.
Alternative Pathways and Comparative Analysis
Mitsunobu Reaction
The Mitsunobu reaction offers a stereospecific alternative for ether or amine formation. For (3-Bromo-4-methylphenyl)methylamine:
Theoretical Approach :
(3-Bromo-4-methylphenyl)methanol, 2-methylpropylamine, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in THF facilitate coupling.
Limitations :
Optimization and Challenges
Yield Enhancement Strategies
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-methylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into amines or alcohols.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of phenols or ethers.
Scientific Research Applications
(3-Bromo-4-methylphenyl)methylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromo-4-methylphenyl)methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of its interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features include:
- Aromatic substituent : 3-Bromo-4-methylphenyl group.
- Alkyl chain : 2-methylpropyl (isobutyl) group.
Comparisons with related amines highlight how substituents influence properties and applications:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| (3-Bromo-4-methylphenyl)methylamine | C₁₂H₁₇BrN | 3-Bromo-4-methylphenyl, 2-methylpropyl | ~254.08 (calculated) | Bromine enables cross-coupling |
| Diethyl[(3-Bromo-4-methylphenyl)methyl]amine | C₁₂H₁₆BrN | 3-Bromo-4-methylphenyl, diethyl | 254.17 | Ethyl groups increase lipophilicity |
| (2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine | C₁₄H₂₃NO₃ | 2,4,5-Trimethoxyphenyl, 2-methylpropyl | 253.33 | Methoxy groups enhance solubility |
| Diisobutylamine | C₈H₁₉N | Two 2-methylpropyl groups | 129.24 | High vapor pressure (10 mmHg at 30°C) |
Physical and Chemical Properties
- Solubility: The bromine and methyl groups in (3-Bromo-4-methylphenyl)methylamine likely reduce water solubility compared to methoxy-substituted analogs (e.g., C₁₄H₂₃NO₃ in ). Diisobutylamine, with purely alkyl substituents, is only slightly water-soluble .
- Reactivity: The bromine atom in the target compound facilitates reactions like Suzuki coupling, whereas methoxy groups in C₁₄H₂₃NO₃ may direct electrophilic substitution.
- Toxicity : Methyl(2-methylpropyl)amine (a structural component) is classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure) . The addition of a brominated aromatic group may alter toxicity profiles, though specific data are lacking.
Table 2: Physical Property Comparison
| Compound | Boiling Point/Flash Point | Vapor Pressure | Key Hazards |
|---|---|---|---|
| (3-Bromo-4-methylphenyl)methylamine | Not reported | Not reported | Likely toxic (based on parent amine) |
| Diisobutylamine | 85°F (29°C) flash point | 10 mmHg at 30°C | Flammable, irritant |
| (2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine | Not reported | Not reported | Limited hazard data |
Biological Activity
(3-Bromo-4-methylphenyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
- Chemical Formula : C12H16BrN
- Molecular Weight : 255.17 g/mol
- CAS Number : [Not specified in available sources]
The biological activity of (3-Bromo-4-methylphenyl)methylamine is primarily attributed to its role as a ligand that interacts with specific receptors and enzymes in biological systems. The compound's bromine substituent may influence its binding affinity and selectivity towards various molecular targets.
- Receptor Interaction : The compound is believed to bind to neurotransmitter receptors, potentially affecting pathways involved in mood regulation and neuroprotection.
- Enzyme Modulation : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could have implications for conditions such as diabetes or obesity.
Biological Activity Overview
The biological activities of (3-Bromo-4-methylphenyl)methylamine can be summarized as follows:
| Activity | Description |
|---|---|
| Neuroprotective Effects | May protect neurons from oxidative stress and apoptosis. |
| Antidepressant Potential | Possible modulation of serotonin and norepinephrine pathways. |
| Anti-inflammatory Effects | Could reduce inflammation through inhibition of pro-inflammatory cytokines. |
| Antimicrobial Activity | Exhibits potential against certain bacterial strains, though further studies are needed. |
Case Studies
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Neuroprotection in Animal Models :
A study conducted on mice demonstrated that administration of (3-Bromo-4-methylphenyl)methylamine resulted in reduced neuronal death following induced oxidative stress. The compound was shown to decrease levels of reactive oxygen species (ROS) and enhance the expression of antioxidant genes. -
Antidepressant-Like Effects :
In a behavioral study using the forced swim test (FST), subjects treated with the compound displayed significantly reduced immobility times compared to controls, suggesting an antidepressant-like effect. This aligns with its hypothesized interaction with serotonin receptors. -
Anti-inflammatory Properties :
Research indicated that the compound could inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism for its potential use in treating inflammatory diseases.
Q & A
Q. What are the common synthetic routes for (3-Bromo-4-methylphenyl)methylamine, and how do reaction conditions influence yield?
Synthesis typically involves multi-step alkylation or substitution reactions. For example:
- Substitution : Reacting a brominated phenylmethylamine precursor with 2-methylpropylamine under basic conditions (e.g., NaOH in ethanol) .
- Alkylation : Introducing the 2-methylpropyl group via alkyl halides or reductive amination. Reaction parameters like temperature (60–80°C), solvent polarity, and catalyst choice (e.g., Pd for cross-coupling) critically affect purity and yield .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : To confirm substitution patterns (e.g., bromine and methyl groups) and amine proton environments .
- Mass Spectrometry : For molecular weight verification and fragmentation pattern analysis .
- X-ray Crystallography : Resolves stereochemistry and bond angles; SHELX software is widely used for refinement .
Q. What safety precautions are necessary when handling (3-Bromo-4-methylphenyl)methylamine?
- Personal Protective Equipment (PPE) : Gloves (EN374 standard), lab coats, and safety goggles .
- Ventilation : Use BS-approved fume hoods to avoid inhalation of toxic vapors .
- Storage : Keep in sealed containers away from strong acids/bases and oxidizing agents .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate steric hindrance from the bulky 2-methylpropyl group?
Q. What strategies resolve contradictions in reported biological activity data for similar amines?
- Structure-Activity Relationship (SAR) Studies : Compare halogen substituent effects (Br vs. Cl) on target binding .
- Assay Standardization : Use isogenic cell lines and controlled pH conditions to reduce variability .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptors like GPCRs .
Q. How can crystallographic data address ambiguities in the compound’s conformational flexibility?
Q. What methodologies assess the compound’s potential neurotoxic or carcinogenic effects?
- In Vitro Toxicity Screens : Use SH-SY5Y neuronal cells to measure apoptosis via caspase-3 activation .
- Ames Test : Evaluate mutagenicity with Salmonella typhimurium strains TA98/TA100 .
- Metabolite Profiling : LC-MS identifies reactive intermediates (e.g., quinone methides) that may form DNA adducts .
Methodological Challenges and Solutions
Q. Designing experiments to analyze halogen bonding in biological systems
Q. Overcoming limitations in computational modeling of bulky substituents
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
